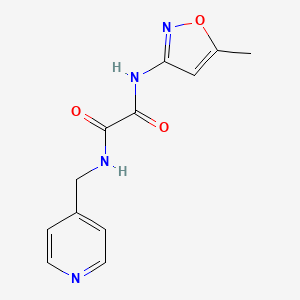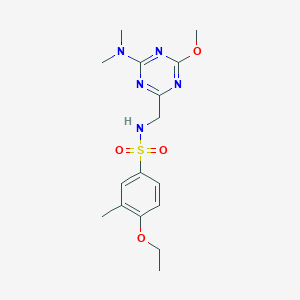
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a triazine ring, a benzenesulfonamide moiety, and a dimethylamino group . These groups are common in various fields of chemistry and have distinct properties that could contribute to the overall behavior of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray diffraction or NMR spectroscopy are typically used to elucidate the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in its structure. For instance, the dimethylamino group is known to participate in various reactions as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
The compound has been studied for its potential in the growth of organic single crystals like DAST (4-N,N-Dimethylamino-4’-N’-methyl-stilbazolium Tosylate), which are crucial for nonlinear optical (NLO) applications . These materials are valued for their large NLO susceptibility, high electro-optical coefficient, and low dielectric constant, making them suitable for optical frequency conversion, information processing, terahertz wave generation and detection, and light-matter coupling .
Organocatalysis
In the field of organocatalysis, derivatives of this compound have been used to promote selective oxidation reactions with molecular oxygen . This is particularly important for the synthesis of oxygenated aromatic chemicals, which serve as building blocks in various industries, including plastics, synthetic fibers, pharmaceuticals, and perfumes .
Pharmaceutical Synthesis
The compound’s derivatives are also applied in the synthesis of heterocycles like isoxazolones, which have significant pharmacological applications as antibacterial, anticonvulsant, antifungal, antidiabetic, and anticancer agents . They are also used as fungicides and insecticides in agrochemistry .
Crystal Growth Control
Research has shown that the compound can be used to control the growth of organic single crystals, thereby modifying their crystal quality and optical properties . This is particularly beneficial for improving the size, crystallinity, and optical quality of crystals used in electronic and optoelectronic devices .
Catalysis in Multistep Synthesis
The compound is involved in multistep synthesis processes, where it can act as a catalyst or intermediate in the creation of complex organic molecules . This is crucial for the development of new drugs and materials with specific properties .
Synthesis of Coumarin Derivatives
It has been used in the synthesis of coumarin derivatives, which are important for their pharmaceutical applications. These derivatives have been synthesized as intermediates containing triazine units, which are valuable in medicinal chemistry .
Optical Quality Improvement
The compound has been implicated in the improvement of optical quality in materials science. It has been used to solve issues related to the nucleation and growth positioning of crystals, which is essential for producing high-quality optical materials .
Characterization of New Organic Compounds
Lastly, the compound has been utilized in the synthesis and characterization of new organic compounds. Its derivatives have been structurally refined and analyzed using techniques like single crystal X-ray diffraction, which is fundamental for understanding the properties and potential applications of new materials .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4S/c1-6-25-13-8-7-12(9-11(13)2)26(22,23)17-10-14-18-15(21(3)4)20-16(19-14)24-5/h7-9,17H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHGGFDGSFFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B2943569.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2943571.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/no-structure.png)
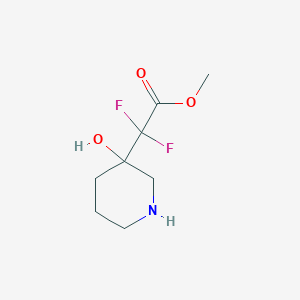
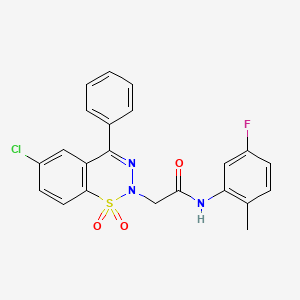
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid](/img/structure/B2943576.png)
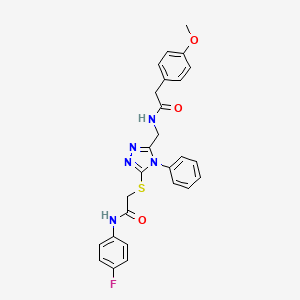
![2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2943578.png)

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2943580.png)



